Acetyl Coenzyme A (trisodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

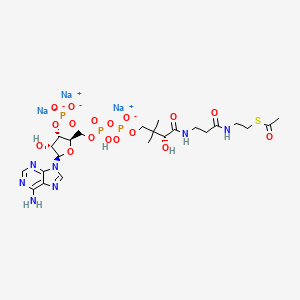

Acetyl Coenzyme A (trisodium): is a central metabolic intermediate that plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle and oxidative phosphorylation metabolism. This compound is essential for the synthesis of fatty acids, steroids, and other naturally occurring compounds. It also participates in the post-translational acetylation of proteins, regulating various cellular mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetyl Coenzyme A (trisodium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . The compound is stable in neutral and moderately acidic solutions, even at elevated temperatures for short periods. Aqueous solutions at pH 3.5–5 can be heated to 100°C without decomposition .

Industrial Production Methods: Industrial production of Acetyl Coenzyme A (trisodium) involves similar enzymatic synthesis methods, with large-scale purification processes to ensure high purity and yield. The product is often stored at -20°C to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Acetyl Coenzyme A (trisodium) undergoes various biochemical reactions, including:

Oxidation: It participates in the citric acid cycle, where it is oxidized to produce energy.

Reduction: It can be reduced in certain metabolic pathways.

Substitution: It acts as an acetyl group donor in acetylation reactions.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as citrate synthase and aconitase.

Reduction: Involves enzymes like pyruvate dehydrogenase.

Substitution: Utilizes acetyltransferases for acetylation reactions.

Major Products Formed:

Citric Acid Cycle: Produces carbon dioxide, water, and ATP.

Acetylation Reactions: Results in acetylated proteins and other molecules.

Applications De Recherche Scientifique

Chemistry: Acetyl Coenzyme A (trisodium) is used in studies involving enzymatic reactions and metabolic pathways. It serves as a model compound for understanding coenzyme A derivatives .

Biology: In biological research, it is crucial for studying cellular metabolism, energy production, and regulatory mechanisms. It is also used to investigate the role of acetylation in gene expression and protein function .

Medicine: Acetyl Coenzyme A (trisodium) is studied for its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. It is also used in drug development to target metabolic pathways .

Industry: In the industrial sector, it is used in the production of biochemicals and pharmaceuticals. It is also employed in the synthesis of various natural products and intermediates .

Mécanisme D'action

Acetyl Coenzyme A (trisodium) exerts its effects by donating acetyl groups to various biochemical reactions. It is a key intermediate in the citric acid cycle, where it delivers the acetyl group to be oxidized for energy production. The compound also plays a role in the acetylation of proteins, influencing gene expression and protein function. Molecular targets include enzymes involved in metabolic pathways, such as citrate synthase and acetyltransferases .

Comparaison Avec Des Composés Similaires

Coenzyme A: A precursor to Acetyl Coenzyme A, involved in similar metabolic pathways.

Succinyl Coenzyme A: Another coenzyme A derivative, participating in the citric acid cycle.

Malonyl Coenzyme A: Involved in fatty acid synthesis.

Uniqueness: Acetyl Coenzyme A (trisodium) is unique due to its central role in both catabolic and anabolic metabolism. It is the sole donor of acetyl groups for acetylation reactions, making it indispensable for various cellular processes .

Propriétés

Formule moléculaire |

C23H35N7Na3O17P3S |

|---|---|

Poids moléculaire |

875.5 g/mol |

Nom IUPAC |

trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |

Clé InChI |

CRTIJMBXIFKWCA-JHJDYNLLSA-K |

SMILES isomérique |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

SMILES canonique |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)